![molecular formula C12H13ClO3 B1325033 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride CAS No. 906352-68-9](/img/structure/B1325033.png)
2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride
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Overview
Description
2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is a specialty product for proteomics research applications . It has a molecular formula of C12H13ClO3 and a molecular weight of 240.68 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl chloride group attached to a tetrahydropyran ring via an ether linkage . The benzoyl chloride group is an acyl chloride, and the tetrahydropyran ring is a saturated six-membered ring containing one oxygen atom .Scientific Research Applications
Synthesis and Derivative Formation
- Compounds similar to 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride are utilized in the synthesis of complex organic structures. For instance, derivatives of tetrahydro-2H-pyran carboxylic acids have been employed in the creation of p-aminobenzoic acid diamides, showcasing the versatility of such compounds in synthetic chemistry (Agekyan & Mkryan, 2015).
Protective Group Chemistry
- Analogous chemical structures have been used as protective groups in organic synthesis. For example, 6-benzoyl-3,4-dihydro-(2H)-pyran has been shown to protect triols such as glycerol, demonstrating the compound's utility in complex organic synthesis and possibly indicating a similar application for this compound (Baker et al., 2005).
Metal Complex Synthesis
- Research involving pyranone derivatives and their metal complexes might suggest potential coordination chemistry applications for this compound. Such compounds can act as ligands in forming metal complexes with various metals, which can be significant in catalysis, materials science, and bioinorganic chemistry (Akbas et al., 2008).
Heterocyclic Compound Synthesis
- The versatility of similar compounds in synthesizing heterocyclic structures has been demonstrated, where they are used to build complex fused heterocycles, indicating potential utility in pharmaceutical chemistry and material science (Kočí & Krchňák, 2010).
Antimicrobial and Antioxidant Activities
- Functionalized derivatives of related compounds have been explored for their antimicrobial and antioxidant properties, suggesting potential research avenues for this compound in developing new therapeutic agents (Rangaswamy et al., 2017).
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoyl chloride derivatives .
Mode of Action
Benzoyl chloride derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It’s plausible that it could be involved in reactions at the benzylic position, which are important for synthesis problems . The downstream effects of these reactions would depend on the specific targets and their roles in cellular processes.
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
Given its potential reactivity at the benzylic position, it could induce changes in target molecules, potentially affecting their function and leading to downstream cellular effects .
Safety and Hazards
2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
properties
IUPAC Name |
2-(oxan-4-yloxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJPOEFQSOXMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640229 |
Source
|
Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
906352-68-9 |
Source
|
Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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